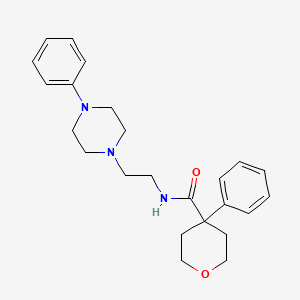
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide, also known as CM-157, is a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. CM-157 has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes.
作用机制
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide exerts its effects by selectively blocking the GPR40 receptor, which is involved in glucose-stimulated insulin secretion. By blocking this receptor, this compound enhances insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, this compound has been shown to have anti-inflammatory and anti-oxidative effects. These effects may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key pathway involved in inflammation and oxidative stress.
实验室实验的优点和局限性
The advantages of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide in lab experiments include its selectivity for the GPR40 receptor, which allows for the specific study of this receptor's role in glucose metabolism. However, the limitations of using this compound include its relatively low potency and the potential for off-target effects at higher concentrations.
未来方向
Future research on N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide could focus on improving its potency and selectivity for the GPR40 receptor, as well as investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders. In addition, further studies could explore the anti-inflammatory and anti-oxidative effects of this compound and their potential therapeutic applications in other disease states.
合成方法
The synthesis of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide involves several steps, starting with the reaction of 2-bromoanisole with potassium cyanide to form the corresponding cyano compound. This is followed by a Grignard reaction with 3-methyl-1-butylmagnesium bromide to introduce the 1-cyano-3-methylbutyl group. The final step involves the reaction of the resulting intermediate with 2-(2-cyanophenoxy)propanoic acid chloride to form this compound.
科学研究应用
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. Animal studies have shown that this compound improves glucose tolerance and insulin sensitivity by enhancing glucose-stimulated insulin secretion and reducing hepatic glucose output. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its beneficial effects on glucose metabolism.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-14(10-18)19-16(20)12(3)21-15-7-5-4-6-13(15)9-17/h4-7,11-12,14H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWCAZOABTNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

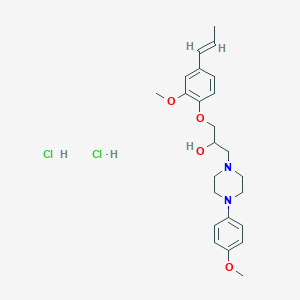
![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)
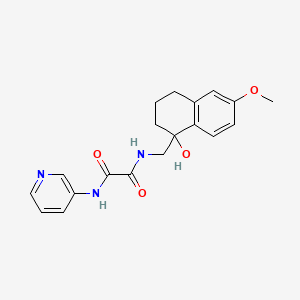
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
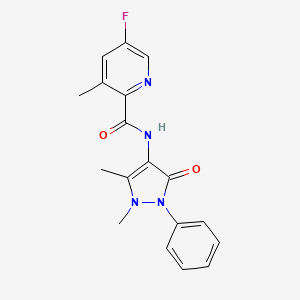
![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)
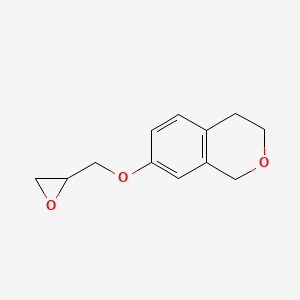
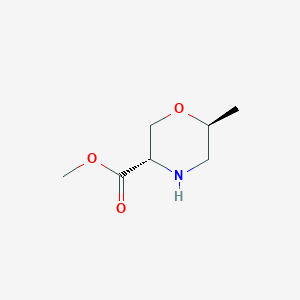
![1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2519501.png)
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)
